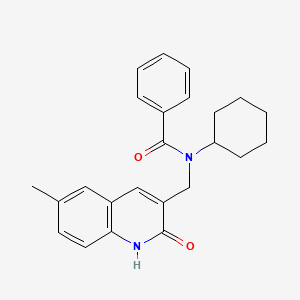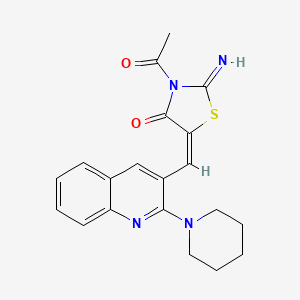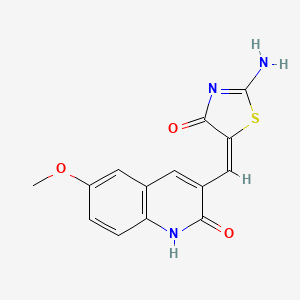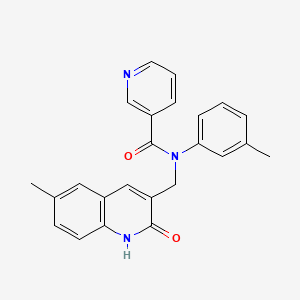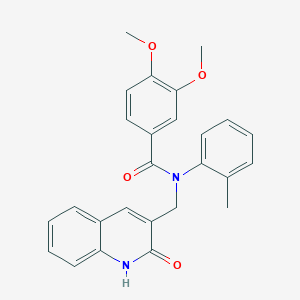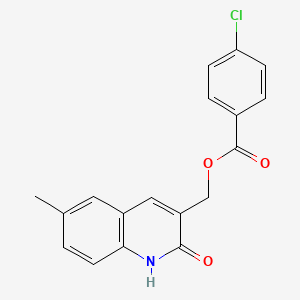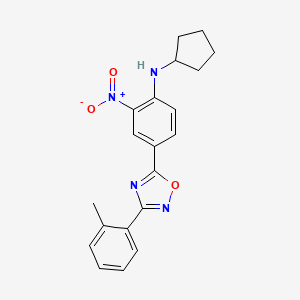
N-cyclopentyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as CPNO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPNO is a member of the 1,2,4-oxadiazole family, which has been extensively studied for its biological activities.
作用机制
The mechanism of action of CPNO is not fully understood, but it is believed to involve the inhibition of ROS and the induction of apoptosis in cancer cells. CPNO has been shown to induce the production of ROS in cancer cells, leading to oxidative stress and cell death. Additionally, CPNO has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CPNO has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. In animal studies, CPNO has been shown to reduce the severity of inflammation in models of rheumatoid arthritis and colitis. Additionally, CPNO has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
CPNO has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a variety of biological activities. However, CPNO has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more studies are needed to determine the optimal dosage and administration route for CPNO in different experimental settings.
未来方向
There are several future directions for research on CPNO. One area of interest is the development of CPNO-based fluorescent probes for detecting ROS in living cells. Additionally, further studies are needed to determine the optimal conditions for using CPNO as a photosensitizer in PDT. Furthermore, more studies are needed to investigate the potential of CPNO as a therapeutic agent for inflammatory diseases and cancer. Finally, the development of CPNO analogs with improved biological activities and pharmacokinetic properties is an area of interest for future research.
Conclusion:
In conclusion, CPNO is a chemical compound with potential applications in scientific research. It exhibits anti-inflammatory, antioxidant, and anticancer activities and has been investigated for its potential as a fluorescent probe and photosensitizer. CPNO has several advantages for lab experiments, but more studies are needed to determine its optimal dosage and administration route. Future research on CPNO should focus on developing CPNO-based probes, investigating its therapeutic potential, and developing analogs with improved biological activities and pharmacokinetic properties.
合成方法
CPNO can be synthesized by the reaction of 3-(o-tolyl)-1,2,4-oxadiazol-5-amine and cyclopentanone in the presence of nitric acid. The reaction yields a yellow solid, which can be purified by recrystallization. The purity of the compound can be confirmed by spectroscopic methods such as NMR and IR.
科学研究应用
CPNO has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. CPNO has also been investigated for its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. Furthermore, CPNO has been studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
属性
IUPAC Name |
N-cyclopentyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-6-2-5-9-16(13)19-22-20(27-23-19)14-10-11-17(18(12-14)24(25)26)21-15-7-3-4-8-15/h2,5-6,9-12,15,21H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLGQEPGIQFNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

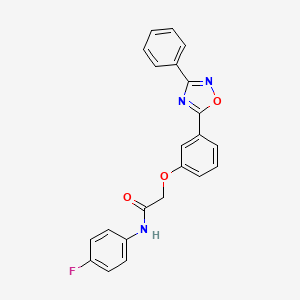
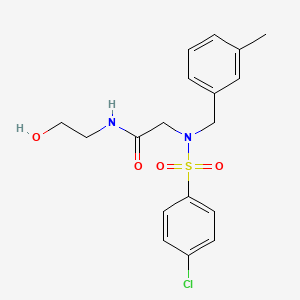



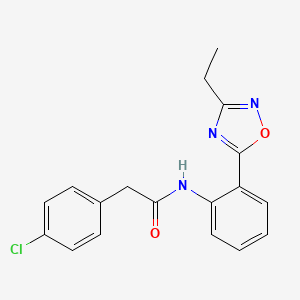
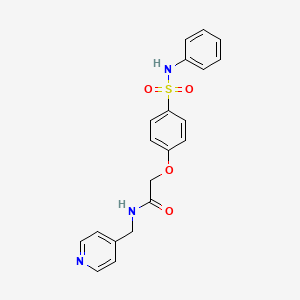
![N'-[[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7700111.png)
